molecular formula C14H13N3O B4826341 2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE

2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B4826341
M. Wt: 239.27 g/mol
InChI Key: OGHBAPRMYFIFJT-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile is a substituted oxazole derivative characterized by a 1,3-oxazole core. The oxazole ring is substituted at position 2 with a 4-methylphenyl group, at position 5 with a prop-2-en-1-ylamino (allylamino) moiety, and at position 4 with a carbonitrile group. Its structure suggests reactivity influenced by the electron-withdrawing carbonitrile group and the conjugated π-system of the oxazole ring .

Properties

IUPAC Name

2-(4-methylphenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-3-8-16-14-12(9-15)17-13(18-14)11-6-4-10(2)5-7-11/h3-7,16H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHBAPRMYFIFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can be achieved through a multi-step process involving the following key steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Substitution Reactions:

    Nitrile Introduction: The nitrile group can be introduced via a cyanation reaction, typically using reagents such as sodium cyanide or potassium cyanide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that oxazole derivatives exhibit significant anticancer properties. The compound has been explored for its potential as an anticancer agent due to its structural similarity to known tyrosine kinase inhibitors. For instance, compounds with oxazole moieties have been reported to inhibit cancer cell proliferation effectively. A study demonstrated that derivatives of oxazole could induce apoptosis in cancer cells through the activation of specific signaling pathways, highlighting the therapeutic potential of this class of compounds .

Antimicrobial Properties
The antimicrobial efficacy of oxazole derivatives has also been documented. Research indicates that compounds containing the oxazole ring can inhibit bacterial growth, making them candidates for developing new antibiotics. The mechanism typically involves disrupting bacterial cell wall synthesis or function, which is critical for their survival .

Synthesis and Derivatives

Synthesis Techniques
The synthesis of 2-(4-Methylphenyl)-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile can be achieved through various methods, including cyclization reactions involving appropriate precursors. For example, a copper-mediated approach has been utilized to form oxazole derivatives from readily available substrates, showcasing a practical route for synthesizing this compound .

Synthesis Method Key Reagents Yield Notes
Copper-mediated cyclizationAcetophenone, potassium ferricyanideModerate to excellentLow toxicity; suitable for various substrates
Traditional cyclizationβ-enamino ketoestersHighEffective for creating diverse oxazole derivatives

Case Studies and Research Findings

Case Study: Anticancer Activity
A notable study investigated the anticancer effects of a series of oxazole derivatives similar to this compound. The results indicated that these compounds could significantly reduce tumor growth in vitro and in vivo models by inducing apoptosis through mitochondrial pathways .

Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of oxazole-containing compounds. The study found that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting their potential as lead compounds for antibiotic development .

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituent positions, and functional groups. Key comparisons are drawn from oxazole and fused oxazole derivatives reported in the literature (e.g., ).

Core Heterocycle Variations

  • Simple Oxazole vs. Fused Oxazolo-Pyrimidines: The target compound features a single 1,3-oxazole ring, whereas analogs like those in (e.g., oxazolo[4,5-d]pyrimidines) incorporate a fused oxazole-pyrimidine system.

Substituent Analysis

  • Position 2 Substitutions: The 4-methylphenyl group at position 2 is shared with compounds 1–9 and 10–15 in . However, these analogs feature additional phenyl or substituted phenyl groups at positions 5 or 4, which may sterically hinder interactions compared to the allylamino group in the target compound .
  • Position 5 Functional Groups: The allylamino group at position 5 introduces a reactive alkene moiety, absent in compounds (e.g., methoxy or trifluoroacetyl substituents). This group could enable click chemistry or polymerization reactions, distinguishing the compound’s synthetic utility .
  • Carbonitrile Placement: The carbonitrile group at position 4 is analogous to pyrimidine carbonitriles in . However, its placement on an oxazole ring (vs.

Electronic and Steric Effects

  • The allylamino group’s electron-donating nature may counteract the electron-withdrawing carbonitrile, creating a polarized electronic environment. This contrasts with ’s oxazolo-pyrimidines, where fused rings delocalize electron density uniformly .

Data Tables

Table 1: Structural Comparison with Selected Oxazole Derivatives

Compound Name/ID Core Structure Position 2 Substituent Position 5 Substituent Position 4 Substituent Reference
Target Compound 1,3-Oxazole 4-Methylphenyl Allylamino Carbonitrile This Work
(Compounds 1–9) Oxazolo[4,5-d]pyrimidine 4-Methylphenyl Phenyl/Methoxy Varies (e.g., CF₃, CN)
(Compounds 10–15) Oxazolo[4,5-d]pyrimidine 4-Methylphenyl Phenyl/Substituted phenyl Varies
(Pyrimidine derivative) Pyrimidine Chlorine [[4-(Pyridin-2-ylmethoxy)phenyl]amino] Carbonitrile

Table 2: Hypothetical Property Trends

Property Target Compound Oxazolo-Pyrimidines Pyrimidine Carbonitrile
Solubility Moderate (polar CN) Low (fused aromatic cores) Moderate-High (pyridine moiety)
Reactivity High (allylamino alkene) Low (stable fused system) Moderate (amino-pyrimidine)
Bioactivity Potential Anticandidal (speculative) Anticancer (reported in analogs) Kinase inhibition (speculative)

Research Findings and Implications

  • Synthetic Flexibility: The allylamino group in the target compound offers a handle for further functionalization (e.g., Michael additions), unlike the methoxy or phenyl groups in compounds .
  • Its allylamino group may enhance membrane permeability compared to bulkier substituents .
  • Electronic Properties : The carbonitrile group’s electron-withdrawing effect may stabilize the oxazole ring, contrasting with fused systems in where delocalization dominates .

Biological Activity

The compound 2-(4-Methylphenyl)-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile is a member of the oxazole family, which has gained attention in medicinal chemistry for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Information

  • Molecular Formula : C₁₄H₁₄N₄O
  • Molecular Weight : 254.29 g/mol

Structural Characteristics

The oxazole ring contributes to the compound's pharmacological properties, while the methyl and prop-2-en-1-yl substituents enhance its biological activity.

Anticancer Activity

Recent studies have demonstrated that oxazole derivatives exhibit significant anticancer properties. For example, a derivative similar to our compound showed an IC50 value of approximately 92.4 µM against various cancer cell lines, including human colon adenocarcinoma and lung carcinoma .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
Compound AHeLa2.76
Compound BCaCo-29.27
Compound CLXFA 6291.143

The mechanism of action for oxazole derivatives often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer biology by regulating gene expression associated with tumor growth .

Antimicrobial Activity

In addition to anticancer properties, oxazole derivatives have demonstrated antimicrobial activity against various pathogens. A study indicated that certain oxazole compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Some derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems makes these compounds potential candidates for treating conditions such as Alzheimer's disease .

Case Study 1: Anticancer Efficacy in Preclinical Models

A recent preclinical study evaluated the efficacy of a related oxazole derivative in xenograft models of human cancer. The results indicated a substantial reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues . This highlights the potential therapeutic index of oxazole derivatives.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers administered an oxazole derivative to animal models of stroke. The results showed a significant reduction in infarct size and improved neurological outcomes, suggesting that these compounds may offer protective effects against ischemic damage .

Q & A

Q. What synthetic routes are recommended for preparing 2-(4-methylphenyl)-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For oxazole derivatives, a common approach is the condensation of substituted carboxylic acid derivatives with nitriles under controlled conditions. Key steps include:

  • Cyclization : Use phosphorus oxychloride (POCl₃) as a cyclizing agent at 120°C to form the oxazole core .
  • Amination : Introduce the prop-2-en-1-ylamino group via nucleophilic substitution or coupling reactions, using bases like triethylamine in anhydrous solvents (e.g., dichloromethane) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • ¹H/¹³C NMR : Confirm the presence of the prop-2-en-1-ylamino group (δ ~5.0–6.0 ppm for vinyl protons) and aromatic methyl signals (δ ~2.3 ppm) .
  • IR Spectroscopy : Identify the carbonitrile stretch (~2200 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can the crystal structure be determined using X-ray diffraction?

  • Crystal Growth : Slow evaporation of a saturated solution in acetone or methanol to obtain single crystals .
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect reflection data .
  • Refinement : Apply SHELXL for structure solution and refinement, analyzing bond lengths (e.g., C–N in oxazole: ~1.32 Å) and dihedral angles (e.g., planarity of the oxazole ring) .

Advanced Research Questions

Q. How do substituents on the oxazole ring influence reactivity in nucleophilic substitutions?

  • Electron-Withdrawing Groups (EWGs) : The carbonitrile group at position 4 enhances electrophilicity at position 5, facilitating nucleophilic attack by amines or thiols .
  • Steric Effects : Bulky substituents (e.g., 4-methylphenyl) may reduce reaction rates due to hindered access to the reactive site. Kinetic studies under varying temperatures (25–80°C) can quantify these effects .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) by analyzing hydrogen bonds (e.g., between the oxazole nitrogen and active-site residues) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in water (AMBER force field) over 100 ns to assess binding free energies (ΔG) .

Q. How can hydrogen bonding patterns affect solid-state stability?

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···N or C–H···O) using Etter’s rules to predict crystal packing efficiency .
  • Thermal Stability : Correlate melting points (DSC analysis) with intermolecular bond strength. For example, strong H-bond networks may increase decomposition temperatures (>200°C) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay Standardization : Use consistent protocols (e.g., MIC for antibacterial tests) and controls (e.g., ciprofloxacin for Gram-negative bacteria) .
  • Purity Verification : Validate compound integrity via HPLC (≥95% purity) to exclude impurities as confounding factors .

Q. How to design experiments for studying metabolic stability in vitro?

  • Liver Microsome Assays : Incubate the compound with rat liver microsomes (37°C, NADPH regeneration system) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylation or demethylation products .

Q. What challenges arise in interpreting structure-activity relationships (SAR) for derivatives?

  • Multivariate Analysis : Apply principal component analysis (PCA) to separate electronic (Hammett σ) and steric (Taft Es) effects .
  • Conformational Flexibility : Use DFT calculations (B3LYP/6-31G*) to compare energy barriers for rotamer interconversion .

Q. How can solvent polarity and pH influence reaction outcomes during functionalization?

  • Solvent Screening : Compare polar aprotic (DMF) vs. protic (ethanol) solvents in SN2 reactions to optimize yields .
  • pH Control : Adjust reaction pH (e.g., 7–10) to balance nucleophilicity of amines and avoid hydrolysis of the carbonitrile group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-(4-METHYLPHENYL)-5-[(PROP-2-EN-1-YL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE

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